An In-Depth Technical Guide to 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde (CAS 2243312-96-9)
An In-Depth Technical Guide to 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde (CAS 2243312-96-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Pyrene-Based Building Block
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde, with CAS number 2243312-96-9, is a polycyclic aromatic hydrocarbon that has emerged as a significant building block in the realms of materials science and medicinal chemistry. Its rigid, planar pyrene core, functionalized with two reactive aldehyde groups, offers a unique platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, potential applications, and the broader context of pyrene-based compounds in scientific research, offering a valuable resource for professionals in drug discovery and materials science.
I. Core Chemical and Physical Properties
The fundamental characteristics of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source |
| CAS Number | 2243312-96-9 | [1][2] |
| Molecular Formula | C₃₀H₁₈O₂ | [1] |
| Molecular Weight | 410.46 g/mol | [2] |
| IUPAC Name | 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde | [2] |
| Synonyms | 4,4'-(1,6-pyrenediyl)bis-Benzaldehyde | [1] |
| SMILES | O=Cc1ccc(cc1)c2ccc3ccc4c(c(ccc5ccc2c45)c6ccc(C=O)cc6)c3 | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | Data not available for this specific compound. A related derivative, 4,4'-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde, has a melting point of 177-200 °C. | [3] |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF, based on the properties of similar aromatic compounds. Poorly soluble in water. | [4] |
II. Synthesis and Characterization
A. Synthetic Approach: The Suzuki Coupling Pathway
The synthesis of 1,6-disubstituted pyrenes, such as 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde, can be achieved through established cross-coupling methodologies. A common and effective route is the Suzuki coupling reaction.[5][6] This approach typically involves the reaction of a di-halogenated pyrene precursor with an appropriate boronic acid derivative in the presence of a palladium catalyst.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde.
Experimental Protocol: A Generalized Suzuki Coupling Procedure
The following is a generalized protocol based on similar reactions for the synthesis of disubstituted pyrenes.[5][7] Optimization of reaction conditions, including catalyst, base, solvent, and temperature, is crucial for achieving high yields.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,6-dibromopyrene (1 equivalent), 4-formylphenylboronic acid (2.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base like sodium carbonate (2 M).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
B. Characterization Techniques
The structural confirmation and purity assessment of the synthesized 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde can be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The aromatic protons of the pyrene core and the benzaldehyde moieties will exhibit characteristic chemical shifts and coupling patterns. The aldehyde protons are expected to appear as singlets in the downfield region (around 9-10 ppm) of the ¹H NMR spectrum.[8][9][10]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the compound.[11][12][13]
-
UV-Visible (UV-Vis) Spectroscopy: The extended π-conjugated system of the pyrene core will result in characteristic absorption bands in the UV-Vis region, providing information about its electronic properties.[14][15][16]
-
Infrared (IR) Spectroscopy: The presence of the aldehyde functional groups can be confirmed by a characteristic C=O stretching vibration band around 1700 cm⁻¹.[9]
III. Applications in Materials Science: Building with Pyrene
The rigid and planar structure of the pyrene core, combined with the reactive aldehyde groups, makes 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde a valuable monomer for the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs).
A. Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The aldehyde functionalities of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde can readily undergo condensation reactions with amine-containing linkers to form stable imine-linked COFs.[17][18][19]
Caption: Schematic representation of COF synthesis.
Potential Applications of Pyrene-Based COFs:
-
Gas Storage and Separation: The porous nature of these COFs makes them promising candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of carbon dioxide.
-
Catalysis: The ordered structure and high surface area can facilitate the incorporation of catalytic sites, leading to novel heterogeneous catalysts.[9]
-
Sensing: The photophysical properties of the pyrene unit can be exploited for the development of fluorescent sensors for the detection of various analytes.[20]
Experimental Protocol: A General Solvothermal COF Synthesis
The following is a generalized protocol for the synthesis of an imine-linked COF.[17]
-
Monomer Dissolution: In a Pyrex tube, dissolve 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde (1 equivalent) and an amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, 0.67 equivalents) in a suitable solvent mixture, such as mesitylene and dioxane.
-
Catalyst Addition: Add an acidic catalyst, typically an aqueous solution of acetic acid (6 M).
-
Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases and then seal the tube under vacuum.
-
Solvothermal Reaction: Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for several days (e.g., 3-5 days).
-
Isolation and Activation: After cooling to room temperature, collect the resulting solid by filtration. Wash the solid extensively with various organic solvents (e.g., acetone, THF) to remove unreacted monomers and impurities. Finally, dry the material under vacuum to obtain the activated COF.
IV. Relevance in Drug Discovery and Development
While direct biological applications of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde have not been extensively reported, the broader class of pyrene-containing compounds has shown significant potential in medicinal chemistry. The unique properties of the pyrene scaffold make it an attractive pharmacophore for the design of novel therapeutic agents.
A. Pyrene as a Pharmacophore
-
Anticancer Activity: Numerous pyrene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[21] The planar structure of pyrene allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells.
-
Kinase Inhibition: Pyrene-based compounds have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases.
-
Fluorescent Probes: The inherent fluorescence of the pyrene moiety makes it a valuable tool for developing fluorescent probes to visualize biological processes and for high-throughput screening assays.[20][22]
B. Potential Signaling Pathways of Interest
Based on studies of pyrene and its derivatives, several signaling pathways are of interest for investigating the biological effects of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Polycyclic aromatic hydrocarbons are known to be ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Activation of the AhR pathway can lead to both detoxification and bioactivation of compounds.[3]
-
Oxidative Stress and Nrf2-Keap1 Pathway: Exposure to pyrene and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[23][24][25] This can activate the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative damage.
-
Apoptosis and Cell Cycle Regulation: Pyrene derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, often through the modulation of key regulatory proteins.[21][23]
Caption: Potential signaling pathways affected by pyrene compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[26]
-
Cell Seeding: Seed cancer cells (e.g., human breast cancer cell line MCF-7 or lung cancer cell line A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde (typically in a logarithmic dilution series) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
V. Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 4,4'-(Pyrene-1,6-diyl)dibenzaldehyde.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
VI. Conclusion and Future Perspectives
4,4'-(Pyrene-1,6-diyl)dibenzaldehyde is a versatile and promising compound with significant potential in both materials science and drug discovery. Its well-defined structure and reactive functionalities make it an ideal building block for the rational design of novel materials with tailored properties. While its biological activities are yet to be fully explored, the established pharmacological relevance of the pyrene scaffold suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, a thorough investigation of its photophysical and electronic properties, and a comprehensive evaluation of its biological effects and mechanisms of action.
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